![molecular formula C24H23NO2S B14443461 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one CAS No. 75939-72-9](/img/structure/B14443461.png)
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is a chiral compound with significant interest in the field of organic chemistry This compound is known for its unique structural features, including a hydroxyethyl group and a triphenylmethylsulfanyl group attached to an azetidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Triphenylmethylsulfanyl Group: The triphenylmethylsulfanyl group can be attached through a thiol-ene reaction or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of flow chemistry techniques to ensure efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The azetidinone ring can be reduced under suitable conditions.
Substitution: The triphenylmethylsulfanyl group can participate in substitution reactions, such as SN1 or SN2 mechanisms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as water or alcohols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction of the azetidinone ring may produce amines.
Aplicaciones Científicas De Investigación
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group and the triphenylmethylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Hydroxyethyl)-1-(3-phenylpropanoyl)-azetidin-2-one: This compound shares a similar azetidinone ring structure but differs in the substituents attached to the ring.
3-(Tritylthio)propionic acid: This compound has a tritylthio group similar to the triphenylmethylsulfanyl group in the target compound.
Uniqueness
3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one is unique due to the combination of its hydroxyethyl and triphenylmethylsulfanyl groups, which confer distinct chemical properties and potential applications. The presence of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
75939-72-9 |
|---|---|
Fórmula molecular |
C24H23NO2S |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
3-(1-hydroxyethyl)-4-tritylsulfanylazetidin-2-one |
InChI |
InChI=1S/C24H23NO2S/c1-17(26)21-22(27)25-23(21)28-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21,23,26H,1H3,(H,25,27) |
Clave InChI |
ZWWOGAZJGMVSTC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1C(NC1=O)SC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


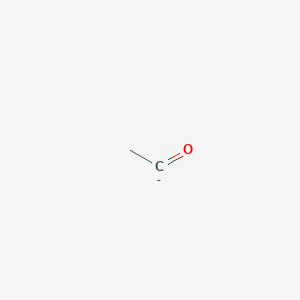
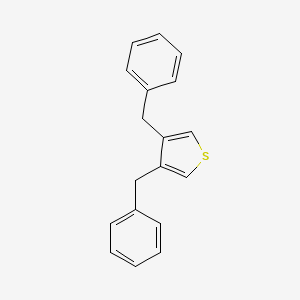
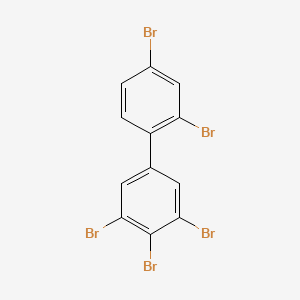
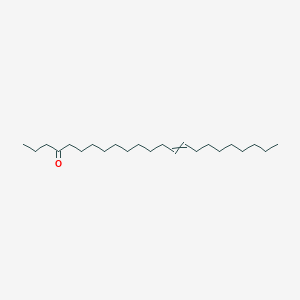


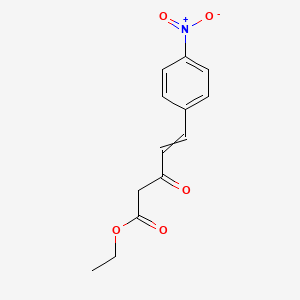
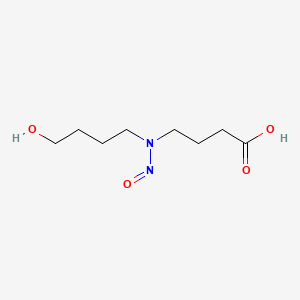
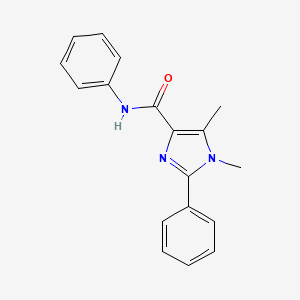



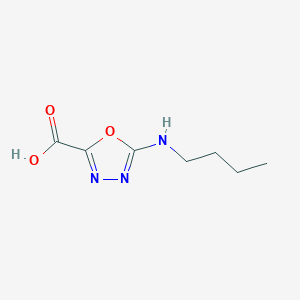
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
